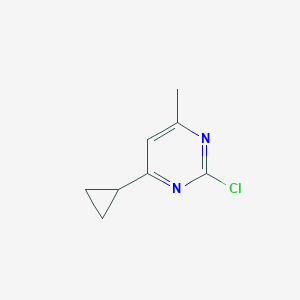

2-Chloro-4-cyclopropyl-6-methylpyrimidine

Description

2-Chloro-4-cyclopropyl-6-methylpyrimidine is a halogenated pyrimidine derivative characterized by a chlorine atom at position 2, a cyclopropyl group at position 4, and a methyl group at position 5. Pyrimidines with such substitutions are critical intermediates in pharmaceuticals and agrochemicals due to their ability to modulate electronic and steric properties, influencing bioavailability and target binding. The cyclopropyl group enhances lipophilicity and metabolic stability compared to linear alkyl or polar substituents, while the chlorine atom contributes to electrophilic reactivity for further functionalization .

Properties

IUPAC Name |

2-chloro-4-cyclopropyl-6-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2/c1-5-4-7(6-2-3-6)11-8(9)10-5/h4,6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTEOKBIRRYCSTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-cyclopropyl-6-methylpyrimidine typically involves the chlorination of 4-cyclopropyl-6-methylpyrimidine. One common method is the reaction of 4-cyclopropyl-6-methylpyrimidine with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

- Dissolve 4-cyclopropyl-6-methylpyrimidine in anhydrous dichloromethane.

- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.

- Continue refluxing the mixture for several hours until the reaction is complete.

- Remove the solvent under reduced pressure to obtain the crude product.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly reagents and solvents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-cyclopropyl-6-methylpyrimidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in anhydrous solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products Formed

Nucleophilic Substitution: Formation of 2-substituted pyrimidine derivatives.

Oxidation: Formation of pyrimidine N-oxides.

Reduction: Formation of dihydropyrimidine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including 2-Chloro-4-cyclopropyl-6-methylpyrimidine, exhibit antimicrobial properties. This compound may inhibit specific enzymes critical for bacterial survival, making it a candidate for developing new antibiotics.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives. Compounds similar to this compound have shown significant inhibition of COX-2 activity, which is crucial in the inflammatory response. For instance, derivatives with similar structures displayed IC_50 values comparable to established anti-inflammatory drugs like celecoxib .

Anticancer Research

The structural characteristics of this compound allow it to interact with various biological targets involved in cancer progression. Its derivatives have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells, suggesting potential therapeutic applications in oncology .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized to synthesize more complex pyrimidine derivatives or other heterocyclic compounds through various chemical reactions such as nucleophilic substitution and coupling reactions .

Synthesis of Bioactive Compounds

The compound is used to produce intermediates that can lead to the development of bioactive molecules with potential pharmaceutical applications. For example, it can be transformed into 4-Methyl-2-vinylpyrimidine, which is a precursor for various biologically active compounds .

Agricultural Chemistry

Pyrimidine derivatives have been investigated for their potential use as agrochemicals, including herbicides and fungicides. The unique structure of this compound may provide opportunities for developing new crop protection agents that target specific pests or pathogens while minimizing environmental impact.

Case Studies

Several case studies have examined the efficacy of this compound and its derivatives:

- Antimicrobial Screening : A study evaluated the compound's effectiveness against various bacterial strains, highlighting its potential as an antimicrobial agent.

- Anti-inflammatory Assays : In vitro experiments demonstrated that certain derivatives significantly suppressed COX-2 activity, indicating strong anti-inflammatory properties.

- Cancer Cell Line Studies : Research on cancer cell lines has shown promising results regarding the compound's ability to inhibit cell growth and induce apoptosis.

Mechanism of Action

The mechanism of action of 2-Chloro-4-cyclopropyl-6-methylpyrimidine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it can inhibit DNA synthesis by targeting thymidylate synthase, an enzyme crucial for DNA replication. In agrochemicals, it may inhibit acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids in plants and microorganisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Chloro-4-cyclopropyl-6-methylpyrimidine with key analogs, focusing on structural features, physicochemical properties, and applications.

Substituent Position and Functional Group Variations

A. 6-Chloro-2-cyclopropyl-N-methylpyrimidin-4-amine (CAS 1111849-46-7)

- Molecular Formula : C₈H₁₀ClN₃

- Molar Mass : 183.64 g/mol

- Substituents : Chloro (position 6), cyclopropyl (position 2), and N-methylamine (position 4).

- Key Differences : The chlorine and cyclopropyl groups occupy positions 6 and 2, respectively, unlike the main compound (Cl at 2, cyclopropyl at 4). The N-methylamine group increases polarity, reducing lipophilicity compared to the methyl group in the main compound. This analog is explored as a bioactive molecule in medicinal chemistry .

B. 2-Chloro-6-methylpyrimidin-4-amine (C₅H₇ClN₃)

- Molar Mass : 144.58 g/mol

- Substituents : Chloro (position 2), methyl (position 6), and amine (position 4).

- Key Differences : Replacing the cyclopropyl group with an amine at position 4 significantly increases hydrophilicity and hydrogen-bonding capacity. Single-crystal X-ray studies confirm a planar pyrimidine ring with intermolecular N–H⋯N interactions, influencing crystallinity and solubility .

C. 4-Chloro-6-methylpyrimidin-2-amine (CAS 29509-92-0)

- Similarity Score : 0.75 (structural similarity to the main compound)

- Substituents : Chloro (position 4), methyl (position 6), and amine (position 2).

- Key Differences : The transposed chloro and amine groups alter electronic distribution, making position 2 more nucleophilic. This compound is utilized in Suzuki-Miyaura coupling reactions to generate biaryl derivatives .

Impact of Cyclopropyl vs. Other Substituents

- Cyclopropyl Group : Enhances steric bulk and ring strain, improving resistance to oxidative metabolism. In 6-chloro-2-cyclopropyl-N-methylpyrimidin-4-amine, this group stabilizes the molecule against enzymatic degradation compared to linear alkyl chains .

- Carboxylic Acid Derivatives : 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8) exhibits high polarity and acidity (pKa ~3–4), making it unsuitable for blood-brain barrier penetration but ideal for hydrophilic drug scaffolds .

Data Table: Comparative Analysis

*Calculated based on molecular formula.

Biological Activity

Overview

2-Chloro-4-cyclopropyl-6-methylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including antimicrobial, antifungal, and anti-inflammatory properties. Understanding its mechanisms of action and therapeutic potential is crucial for its application in drug development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a pyrimidine ring with a chlorine atom at the 2-position, a cyclopropyl group at the 4-position, and a methyl group at the 6-position. The presence of these substituents contributes to its unique biological activity.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains and fungi. For instance, studies have reported its effectiveness against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can suppress the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The IC50 values for COX-2 inhibition were reported to be around 0.04 μmol, indicating strong anti-inflammatory potential . This suggests that this compound could be a candidate for developing new anti-inflammatory drugs.

Cytotoxicity and Cancer Research

Preliminary investigations into the cytotoxic effects of this compound on cancer cell lines have shown moderate activity against A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve disruption of tubulin polymerization, leading to apoptosis in rapidly dividing cells . Further studies are needed to elucidate its full potential as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the pyrimidine core or substituents can significantly influence its potency and selectivity. For example, derivatives with electron-donating groups at specific positions have shown enhanced anti-inflammatory activity .

| Compound | Activity | IC50 (μmol) |

|---|---|---|

| This compound | COX-2 Inhibition | 0.04 |

| Derivative A | Antifungal (C. albicans) | TBD |

| Derivative B | Cytotoxicity (A549) | TBD |

Case Studies

- Antifungal Activity : A study evaluated the antifungal efficacy of various pyrimidine derivatives, including this compound, against clinical isolates of Candida. The results indicated that this compound exhibited potent antifungal properties comparable to fluconazole.

- Anti-inflammatory Research : In a model of carrageenan-induced paw edema in rats, treatment with the compound resulted in a significant reduction in inflammation markers compared to controls, highlighting its potential as an anti-inflammatory agent .

- Cancer Cell Line Studies : Investigations into the cytotoxic effects on HeLa cells revealed that treatment with this compound led to increased apoptosis rates, suggesting it may serve as a lead compound for further anticancer drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.